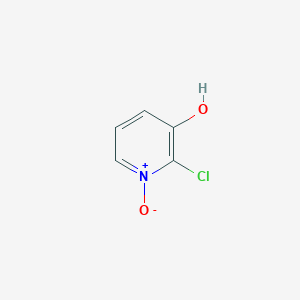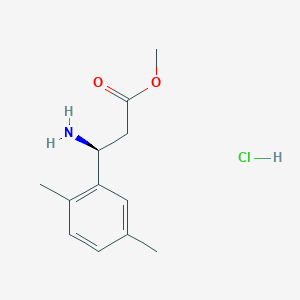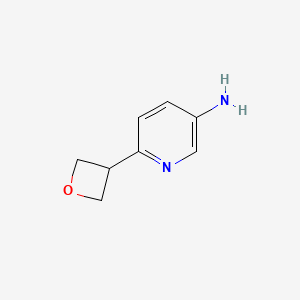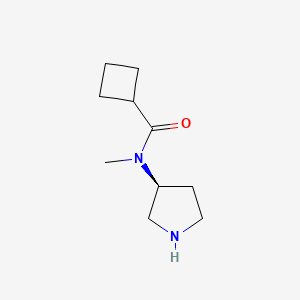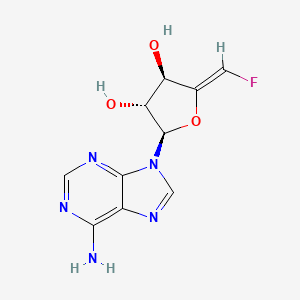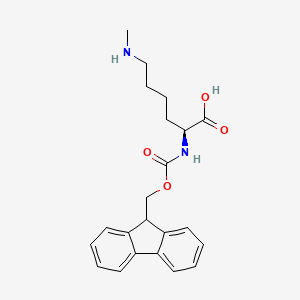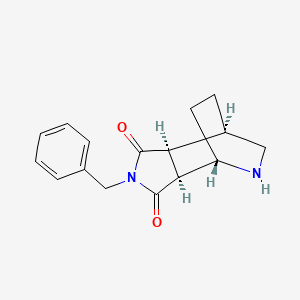
(3AS,4S,7R,7aS)-2-benzylhexahydro-1H-4,7-(epiminomethano)isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AS,4S,7R,7aS)-2-benzylhexahydro-1H-4,7-(epiminomethano)isoindole-1,3(2H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isoindole derivatives and is characterized by its hexahydro structure, which includes a benzyl group and an epiminomethano bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,4S,7R,7aS)-2-benzylhexahydro-1H-4,7-(epiminomethano)isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of a suitable benzylamine derivative, followed by cyclization with a dione compound. The reaction conditions usually involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3AS,4S,7R,7aS)-2-benzylhexahydro-1H-4,7-(epiminomethano)isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The benzyl group and other substituents can undergo substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can lead to the formation of various substituted isoindole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3AS,4S,7R,7aS)-2-benzylhexahydro-1H-4,7-(epiminomethano)isoindole-1,3(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may be investigated for its ability to interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged in various applications, such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (3AS,4S,7R,7aS)-2-benzylhexahydro-1H-4,7-(epiminomethano)isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (3AS,4S,7R,7aS)-2-benzylhexahydro-1H-isoindole-1,3(2H)-dione
- (3AS,4S,7R,7aS)-2-benzylhexahydro-1H-4,7-(epiminomethano)isoindole-1,3(2H)-trione
- (3AS,4S,7R,7aS)-2-benzylhexahydro-1H-4,7-(epiminomethano)isoindole-1,3(2H)-tetraone
Uniqueness
The uniqueness of (3AS,4S,7R,7aS)-2-benzylhexahydro-1H-4,7-(epiminomethano)isoindole-1,3(2H)-dione lies in its specific structural features, such as the epiminomethano bridge and the benzyl group These features confer unique chemical and biological properties, distinguishing it from other similar compounds
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
(1R,2S,6S,7S)-4-benzyl-4,8-diazatricyclo[5.2.2.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C16H18N2O2/c19-15-13-11-6-7-12(17-8-11)14(13)16(20)18(15)9-10-4-2-1-3-5-10/h1-5,11-14,17H,6-9H2/t11-,12-,13-,14+/m0/s1 |
InChI Key |
FOEMSRZJCARMAV-XDQVBPFNSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]3[C@H]([C@@H]1CN2)C(=O)N(C3=O)CC4=CC=CC=C4 |
Canonical SMILES |
C1CC2C3C(C1CN2)C(=O)N(C3=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



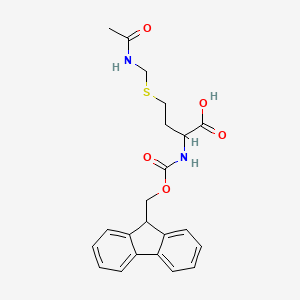
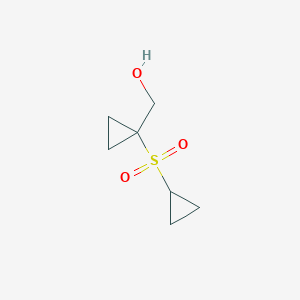
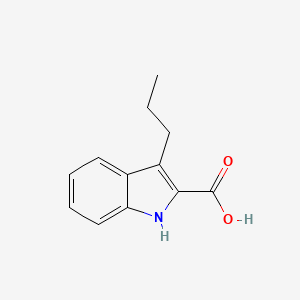
![4-Chloro-7-methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12980238.png)
![5-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B12980249.png)
![Methyl 5-fluoro-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B12980254.png)
